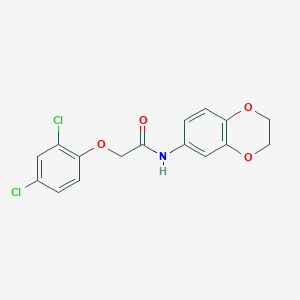
3-(1-naphthyl)-2-propyl-4(3H)-quinazolinone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(1-naphthyl)-2-propyl-4(3H)-quinazolinone is a synthetic compound with potential therapeutic applications. It belongs to the class of quinazolinone derivatives, which have been extensively studied for their pharmacological properties.
作用機序
The mechanism of action of 3-(1-naphthyl)-2-propyl-4(3H)-quinazolinone is not fully understood. However, it has been proposed that the compound may exert its pharmacological effects through various pathways, including the inhibition of enzymes, the modulation of ion channels, and the activation of signaling pathways. For example, it has been reported to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory mediators. It has also been shown to modulate the activity of potassium channels, which play a role in the regulation of neuronal excitability.
Biochemical and Physiological Effects:
3-(1-naphthyl)-2-propyl-4(3H)-quinazolinone has been reported to exhibit various biochemical and physiological effects. For example, it has been shown to reduce the production of inflammatory cytokines and prostaglandins in vitro and in vivo. It has also been reported to induce apoptosis, or programmed cell death, in cancer cells. In addition, it has been shown to improve glucose tolerance and insulin sensitivity in animal models of diabetes.
実験室実験の利点と制限
3-(1-naphthyl)-2-propyl-4(3H)-quinazolinone has several advantages for lab experiments. It is a synthetic compound, which allows for precise control over its chemical structure and purity. It is also relatively stable and easy to handle. However, there are some limitations to its use in lab experiments. For example, its solubility in water is limited, which may affect its bioavailability and pharmacokinetics. In addition, its mechanism of action is not fully understood, which may complicate the interpretation of experimental results.
将来の方向性
There are several potential future directions for the study of 3-(1-naphthyl)-2-propyl-4(3H)-quinazolinone. One direction is to investigate its potential as a therapeutic agent for various diseases, such as cancer, diabetes, and neurodegenerative disorders. Another direction is to explore its mechanism of action and identify its molecular targets. This may lead to the development of more potent and selective analogs of the compound. Additionally, the compound may be used as a tool in the study of ion channels and other biological processes. Overall, the study of 3-(1-naphthyl)-2-propyl-4(3H)-quinazolinone has the potential to contribute to the development of new therapeutic agents and the understanding of biological processes.
合成法
The synthesis of 3-(1-naphthyl)-2-propyl-4(3H)-quinazolinone involves the reaction of 2-aminobenzonitrile and 1-naphthylacetonitrile in the presence of a base and a solvent. The reaction proceeds through a condensation reaction and cyclization to form the quinazolinone ring. The yield of the reaction can be improved by optimizing the reaction conditions, such as the choice of base and solvent, reaction time, and temperature.
科学的研究の応用
3-(1-naphthyl)-2-propyl-4(3H)-quinazolinone has been studied for its potential therapeutic applications in various fields. It has been reported to exhibit anti-inflammatory, anti-cancer, and anti-diabetic activities. In addition, it has shown potential as a neuroprotective agent and a modulator of ion channels. The compound has also been investigated for its potential use in the treatment of Alzheimer's disease, Parkinson's disease, and epilepsy.
特性
製品名 |
3-(1-naphthyl)-2-propyl-4(3H)-quinazolinone |
|---|---|
分子式 |
C21H18N2O |
分子量 |
314.4 g/mol |
IUPAC名 |
3-naphthalen-1-yl-2-propylquinazolin-4-one |
InChI |
InChI=1S/C21H18N2O/c1-2-8-20-22-18-13-6-5-12-17(18)21(24)23(20)19-14-7-10-15-9-3-4-11-16(15)19/h3-7,9-14H,2,8H2,1H3 |
InChIキー |
PDOKDJBPGAYMBP-UHFFFAOYSA-N |
SMILES |
CCCC1=NC2=CC=CC=C2C(=O)N1C3=CC=CC4=CC=CC=C43 |
正規SMILES |
CCCC1=NC2=CC=CC=C2C(=O)N1C3=CC=CC4=CC=CC=C43 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。







![3-[(2,2-Diphenylacetyl)amino]benzoic acid](/img/structure/B214903.png)
![N-[2-(3,4-dimethoxyphenyl)ethyl]-3-(2-hydroxyphenyl)propanamide](/img/structure/B214906.png)
![3-[2-(furan-2-yl)-2-oxoethyl]-3-hydroxy-1-(prop-2-en-1-yl)-1,3-dihydro-2H-indol-2-one](/img/structure/B214908.png)
![1-(4-Fluorophenyl)-4-[(2-isopropyl-5-methylphenoxy)acetyl]piperazine](/img/structure/B214909.png)
![3-[(4-Butylthiophenyl)amino]benzo[d]1,2-thiazoline-1,1-dione](/img/structure/B214912.png)
![5-bromo-3-hydroxy-3-[2-(4-methoxyphenyl)-2-oxoethyl]-1-methyl-1,3-dihydro-2H-indol-2-one](/img/structure/B214914.png)
![4-[(1,1-Dioxido-1,2-benzisothiazol-3-yl)amino]phenyl 2-methoxybenzoate](/img/structure/B214915.png)
![N-[2-(2,4-dichlorophenyl)-1,3-benzoxazol-5-yl]acetamide](/img/structure/B214920.png)
![N-[3-(cyclohexylamino)propyl]-3-hydroxynaphthalene-2-carboxamide](/img/structure/B214921.png)
